3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic organic compound that belongs to the class of thienoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thienoquinoline core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and an appropriate aldehyde or ketone.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Amination and carboxamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thienoquinoline core.
Reduction: Reduction reactions could target the carboxamide group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, it could find applications in the development of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often have enhanced metabolic stability and bioavailability.
Aromatic amides: These compounds are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of 3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-10-6-8-11(9-7-10)25-18(27)17-16(24)14-15(20(21,22)23)12-4-2-3-5-13(12)26-19(14)28-17/h6-9H,2-5,24H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCLDDDTIGTURH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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